Cas no 2640897-05-6 (N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide)

N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- AKOS040724246
- 2640897-05-6
- N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide
- F6752-7479
- N-(1,1-Dimethylethyl)-1-(4-methyl-2-pyrimidinyl)-3-pyrrolidinecarboxamide
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- Inchi: 1S/C14H22N4O/c1-10-5-7-15-13(16-10)18-8-6-11(9-18)12(19)17-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3,(H,17,19)
- InChI Key: KRVRKJZXLPESLI-UHFFFAOYSA-N
- SMILES: N1(C2=NC=CC(C)=N2)CCC(C(NC(C)(C)C)=O)C1
Computed Properties
- Exact Mass: 262.17936134g/mol
- Monoisotopic Mass: 262.17936134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 326
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 58.1Ų
Experimental Properties
- Density: 1.110±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 15.78±0.20(Predicted)
N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6752-7479-1mg |
N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide |
2640897-05-6 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6752-7479-2mg |
N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide |
2640897-05-6 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6752-7479-20mg |
N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide |
2640897-05-6 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6752-7479-30mg |
N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide |
2640897-05-6 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6752-7479-2μmol |
N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide |
2640897-05-6 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6752-7479-5μmol |
N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide |
2640897-05-6 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6752-7479-10mg |
N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide |
2640897-05-6 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6752-7479-40mg |
N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide |
2640897-05-6 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6752-7479-5mg |
N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide |
2640897-05-6 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6752-7479-50mg |
N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide |
2640897-05-6 | 50mg |
$240.0 | 2023-09-07 |
N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide Related Literature
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1. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
Additional information on N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide
Research Briefing on N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide (CAS: 2640897-05-6)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of small molecule inhibitors targeting specific enzymatic pathways. Among these, N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide (CAS: 2640897-05-6) has emerged as a promising compound with potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and preclinical efficacy.
The compound, identified by its CAS number 2640897-05-6, is a pyrrolidine derivative featuring a tert-butyl group and a 4-methylpyrimidin-2-yl moiety. Recent studies have demonstrated its role as a selective inhibitor of certain kinases involved in inflammatory and oncogenic pathways. The structural uniqueness of this molecule, particularly the tert-butyl group, has been shown to enhance its binding affinity and metabolic stability, making it a viable candidate for further drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized X-ray crystallography and molecular docking techniques to elucidate the binding mode of N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide with its target kinase. The results revealed a high degree of specificity, with the compound occupying the ATP-binding pocket and forming critical hydrogen bonds with key residues. This interaction was further validated through in vitro assays, which showed potent inhibition of kinase activity at nanomolar concentrations.
Preclinical evaluations of this compound have also been conducted in animal models of inflammatory diseases and cancer. A recent report in Bioorganic & Medicinal Chemistry Letters highlighted its efficacy in reducing tumor growth in xenograft models, with minimal off-target effects. Additionally, pharmacokinetic studies indicated favorable absorption and distribution profiles, suggesting its potential for oral administration.
Despite these promising findings, challenges remain in optimizing the compound's solubility and bioavailability. Current research efforts are focused on structural modifications to address these limitations while maintaining its inhibitory potency. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate the translation of this compound into clinical trials.
In conclusion, N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide represents a novel and potent inhibitor with significant therapeutic potential. Its unique chemical structure and selective mechanism of action make it a valuable candidate for further investigation in the treatment of inflammatory and oncological disorders. Continued research and development efforts are expected to yield more insights into its clinical applicability in the near future.
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